molecular formula C8H12ClNSi B1316132 2-Chloro-6-(trimethylsilyl)pyridine CAS No. 263698-97-1

2-Chloro-6-(trimethylsilyl)pyridine

Cat. No.: B1316132
CAS No.: 263698-97-1
M. Wt: 185.72 g/mol
InChI Key: HZVILOHLHGUUHU-UHFFFAOYSA-N
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Description

2-Chloro-6-(trimethylsilyl)pyridine: is an organosilicon compound with the molecular formula C8H12ClNSi . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a chlorine atom and a trimethylsilyl group, respectively. This compound is of interest due to its unique chemical properties and its utility in various organic synthesis reactions .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . The compound’s interaction with palladium catalysts in these reactions highlights its importance in facilitating efficient and selective chemical transformations.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, in Suzuki–Miyaura coupling reactions, the compound interacts with palladium catalysts, facilitating the transmetalation process that is crucial for the formation of carbon-carbon bonds . These interactions underscore the compound’s role in modulating biochemical pathways and cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s role in Suzuki–Miyaura coupling reactions is a prime example of its involvement in metabolic processes . Additionally, its interactions with specific enzymes can influence the levels of metabolites within cells, thereby affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trimethylsilyl)pyridine typically involves the reaction of 2-chloropyridine with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium. The reaction proceeds through the formation of a lithium intermediate, which then reacts with chlorotrimethylsilane to yield the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 2-Chloro-6-(trimethylsilyl)pyridine is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also used in the synthesis of complex organic molecules .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the chlorine and trimethylsilyl groups. This activation facilitates nucleophilic substitution and coupling reactions by making the pyridine ring more reactive towards nucleophiles and coupling partners .

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 2-Chloro-6-(methyl)pyridine
  • 2-Chloro-6-(bromo)pyridine

Comparison: 2-Chloro-6-(trimethylsilyl)pyridine is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role. Compared to its analogs, it offers different reactivity patterns and can be used to achieve specific synthetic goals that other compounds may not facilitate .

Properties

IUPAC Name

(6-chloropyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVILOHLHGUUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573975
Record name 2-Chloro-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263698-97-1
Record name 2-Chloro-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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